molecular formula C15H15NO4S B8502128 2-(4-(2-(Thiophen-2-yl)ethoxy)benzamido)acetic acid

2-(4-(2-(Thiophen-2-yl)ethoxy)benzamido)acetic acid

Cat. No. B8502128
M. Wt: 305.4 g/mol
InChI Key: MQMATKOUBFHPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08497397B2

Procedure details

The same reactions as in Example 9 (9a) and (9b) were conducted using methyl 4-hydroxybenzoate (1.55 g, 10.2 mmol) and 2-(2-thienyl)ethanol (1.20 mL, 10.8 mmol) to give 2.02 g of the title compound (white powder, yield: 65%).
[Compound]
Name
Example 9 ( 9a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
reactant
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][CH2:5][O:6][C:7]2[CH:19]=[CH:18][C:10]([C:11]([NH:13][CH2:14][C:15]([OH:17])=[O:16])=[O:12])=[CH:9][CH:8]=2)[CH2:3][CH2:2]1.OC1C=CC(C(OC)=O)=CC=1.[S:31]1C=CC=[C:32]1CCO>>[S:31]1[CH:32]=[CH:2][CH:3]=[C:1]1[CH2:4][CH2:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([C:11]([NH:13][CH2:14][C:15]([OH:17])=[O:16])=[O:12])=[CH:18][CH:19]=1

Inputs

Step One
Name
Example 9 ( 9a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CCOC1=CC=C(C(=O)NCC(=O)O)C=C1
Step Three
Name
Quantity
1.55 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Step Four
Name
Quantity
1.2 mL
Type
reactant
Smiles
S1C(=CC=C1)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CCOC1=CC=C(C(=O)NCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.02 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.